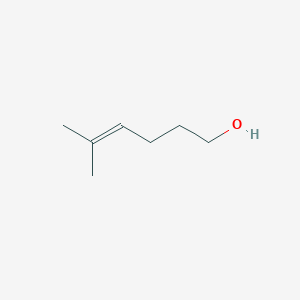

5-Methylhex-4-en-1-ol

Vue d'ensemble

Description

5-Methylhex-4-en-1-ol: is an organic compound with the molecular formula C7H14O . It is a colorless liquid with a characteristic odor. This compound is a type of unsaturated alcohol, which means it contains both a hydroxyl group (-OH) and a carbon-carbon double bond within its structure. The presence of these functional groups makes it a versatile compound in organic synthesis and various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method to synthesize 5-Methylhex-4-en-1-ol involves the Grignard reaction. This process typically starts with the reaction of 4-methyl-3-penten-2-one with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol.

Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 5-methyl-4-hexene. This two-step process includes the addition of borane (BH3) to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base to form the alcohol.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation due to its efficiency and high yield. The reaction conditions are optimized to ensure the safety and cost-effectiveness of the process.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-Methylhex-4-en-1-ol can undergo oxidation reactions to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: SOCl2 in the presence of pyridine.

Major Products Formed:

Oxidation: 5-Methyl-4-hexenal (aldehyde), 5-Methyl-4-hexenoic acid (carboxylic acid).

Reduction: 5-Methylhexan-1-ol (saturated alcohol).

Substitution: 5-Methyl-4-hexenyl chloride (alkyl chloride).

Applications De Recherche Scientifique

Chemistry: 5-Methylhex-4-en-1-ol is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving alcohols and alkenes. It helps in understanding the mechanisms of enzymatic transformations and the development of biocatalysts.

Medicine: Although not directly used as a drug, this compound is involved in the synthesis of medicinal compounds. Its derivatives are explored for potential therapeutic applications.

Industry: The compound is used in the production of fragrances and flavors due to its pleasant odor. It is also employed in the manufacture of polymers and resins, where it acts as a monomer or a reactive diluent.

Mécanisme D'action

The mechanism of action of 5-Methylhex-4-en-1-ol primarily involves its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the double bond can undergo addition reactions. These properties make it a reactive intermediate in various chemical processes.

Molecular Targets and Pathways:

Hydroxyl Group: Engages in hydrogen bonding and nucleophilic attacks.

Double Bond: Participates in electrophilic addition and polymerization reactions.

Comparaison Avec Des Composés Similaires

4-Methyl-3-hexen-1-ol: Similar structure but with the double bond at a different position.

5-Methyl-4-hexen-2-ol: Similar structure but with the hydroxyl group at a different position.

5-Methyl-4-hexenal: An aldehyde derivative of 5-Methylhex-4-en-1-ol.

Uniqueness: this compound is unique due to its specific combination of a hydroxyl group and a double bond at defined positions. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Propriétés

IUPAC Name |

5-methylhex-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h5,8H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKYVCJJVWNXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472710 | |

| Record name | 5-methyl-hex-4-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42272-94-6 | |

| Record name | 5-methyl-hex-4-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-methyl-4-hexen-1-ol in insect pheromone research?

A: 5-Methyl-4-hexen-1-ol serves as a key precursor in synthesizing isolavandulyl butyrate, the identified sex pheromone of the Japanese mealybug (Planococcus kraunhiae) []. This pheromone holds potential as a pest control tool by disrupting the mating communication of mealybugs.

Q2: How can isolavandulyl butyrate be synthesized from 5-methyl-4-hexen-1-ol?

A: Isolavandulyl butyrate synthesis involves a two-step process. First, 5-methyl-4-hexen-1-ol undergoes acid-catalyzed double-bond migration to form 2-isopropyliden-5-methyl-4-hexen-1-ol [, , ]. Subsequently, this intermediate reacts with butyric acid to yield isolavandulyl butyrate.

Q3: Has the use of 5-methyl-4-hexen-1-ol-derived pheromones been explored in pest control?

A: Research indicates that pheromone-containing oil derived from 5-methyl-4-hexen-1-ol demonstrates comparable efficacy to pure synthetic pheromone in disrupting mealybug mating when dispersed in large quantities around mealybug colonies []. This finding suggests its potential as a mealybug management strategy.

Q4: Beyond insect pheromones, what other chemical syntheses utilize 5-methyl-4-hexen-1-ol?

A: 5-Methyl-4-hexen-1-ol participates in a unique reaction with salicylaldehydes in the presence of trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid []. This reaction produces angularly-fused trans-5,5-dimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c][1]benzopyrans with high yield and complete stereoselectivity.

Q5: What happens when 5-methyl-4-hexen-1-ol is reacted with thallium triacetate?

A: Treating 5-methyl-4-hexen-1-ol with thallium triacetate results in the formation of β-acetoxylated and unsaturated cyclic ethers of the tetrahydrofuran type []. This reaction pathway differs from terminally unsubstituted alkenols, highlighting the influence of the terminal dimethylation on the reaction outcome.

Q6: Are there any documented applications of 5-methyl-4-hexen-1-ol in the synthesis of strawberry blossom weevil pheromones?

A: While not explicitly stated in the provided abstracts, research indicates that lavandulol, a related compound, is found in the pheromones of mealybugs []. It is plausible that 5-methyl-4-hexen-1-ol or its derivatives might play a role in the pheromone systems of other insects, including the strawberry blossom weevil. Further investigation is needed to confirm this possibility.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Trimethylsilyl)methyl]-3-iodopropene](/img/structure/B1625022.png)

![3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine](/img/structure/B1625028.png)

![(1R,2S,3R,4S)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1625030.png)